molecular formula C15H19N3O2S B2983654 3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 146381-57-9

3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2983654
CAS No.: 146381-57-9
M. Wt: 305.4
InChI Key: WGDJVNHECFFQHH-UHFFFAOYSA-N
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Description

Key Structural Modifications and Bioactivity Correlations

Position Substituent in Target Compound Functional Role Biological Implications
2 Sulfanyl (-SH) Hydrogen bond donor; redox-active site Enhances interactions with cysteine-rich enzymatic targets (e.g., kinases)
3 3-(Morpholin-4-yl)propyl Solubility enhancer; conformational flexibility Improves pharmacokinetic properties and target engagement
4 Oxo group Hydrogen bond acceptor Stabilizes interactions with ATP-binding pockets (e.g., EGFR)

The 4-oxo group is a conserved feature in clinically approved quinazolinone-based drugs such as gefitinib and erlotinib, where it mediates critical hydrogen bonds with kinase domains. Introduction of the sulfanyl group at position 2 follows structure-activity relationship (SAR) studies demonstrating that thiol-containing derivatives exhibit enhanced inhibitory potency against enzymes reliant on nucleophilic active sites.

Properties

IUPAC Name

3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-14-12-4-1-2-5-13(12)16-15(21)18(14)7-3-6-17-8-10-20-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDJVNHECFFQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-620929 involves the reaction of 2-mercaptoquinazolin-4(3H)-one with 3-(4-morpholinyl)propylamine. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for WAY-620929 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

WAY-620929 undergoes various chemical reactions, including:

    Oxidation: The thiol group in WAY-620929 can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Alkylated or acylated derivatives of WAY-620929.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of WAY-620929 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one share the quinazolinone core but differ in substituents at position 3. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 3 Notable Features References
This compound (Target) C₁₅H₁₉N₃O₂S 305.4 3-(Morpholin-4-yl)propyl Polar morpholine group; potential solubility advantage
3-(3-Chloro-4-fluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one C₁₄H₈ClFN₂OS 306.74 3-Chloro-4-fluorophenyl Halogenated substituent; increased lipophilicity
3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one C₁₇H₁₆N₂OS 296.4 2-Isopropylphenyl Steric bulk from alkyl group; moderate purity
3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one C₂₂H₂₂N₄O₃S 422.5 3-Methoxypropyl + oxadiazole-methyl complex Large heterocyclic substituent; high molecular weight
3-(2,4-Difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one C₁₄H₈F₂N₂OS ~290 (estimated) 2,4-Difluorophenyl Fluorine atoms enhance metabolic stability

Key Observations

Substituent Diversity: The morpholinylpropyl group in the target compound introduces polarity, which may improve solubility compared to halogenated (e.g., 3-chloro-4-fluorophenyl in ) or alkylated (e.g., 2-isopropylphenyl in ) analogs.

Physicochemical Properties :

  • Halogenated derivatives (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • The target compound’s morpholine group balances polarity and lipophilicity, a feature often leveraged in drug design to optimize bioavailability .

Structural Implications :

  • Steric effects : The 2-isopropylphenyl group in introduces steric hindrance, which could impact interactions with biological targets.
  • Electronic effects : Electron-withdrawing fluorine atoms in and may stabilize the molecule against metabolic degradation.

Biological Activity

3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and its interactions with various biological targets.

The compound's molecular formula is C12H16N2OSC_{12}H_{16}N_2OS with a molecular weight of approximately 240.34 g/mol. It features a quinazolinone core structure, which is known for its diverse biological properties.

Cytotoxicity

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 0.14 to 15.72 µM against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. Notably, some derivatives exhibited cytotoxicity up to 30-fold greater than the positive control lapatinib in these assays .

The mechanism behind the cytotoxic effects of this compound involves the inhibition of multiple tyrosine kinases. Studies have indicated that quinazolinone derivatives act as ATP non-competitive inhibitors against cyclin-dependent kinase 2 (CDK2), and ATP competitive inhibitors against epidermal growth factor receptor (EGFR). For example, specific derivatives showed IC50 values for CDK2 as low as 0.173 µM , comparable to established inhibitors like imatinib .

Enzyme Inhibition

In addition to their cytotoxic properties, these compounds have been evaluated for their ability to inhibit metalloproteinases such as thermolysin. Some derivatives exhibited potent inhibition with IC50 values as low as 0.0115 µM , indicating strong potential for therapeutic applications in diseases where metalloproteinases play a critical role .

Comparative Analysis

The following table summarizes the biological activity of selected quinazolinone derivatives compared to this compound:

CompoundTargetIC50 (µM)Notes
This compoundMCF-75.9Comparable to lapatinib
Quinazolinone derivative 1A27800.20Stronger than lapatinib
Quinazolinone derivative 2CDK20.173Similar potency to imatinib
Quinazolinone derivative 3Thermolysin0.0115Most potent inhibitor identified

Case Studies

  • Case Study on MCF-7 Cell Line : A study evaluated the effects of various quinazolinone derivatives on MCF-7 cells. The results indicated that compounds with specific substitutions on the quinazolinone ring significantly enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .
  • Inhibition Studies : Another investigation focused on the inhibitory effects of these compounds on CDK2 and EGFR kinases. The findings revealed that certain derivatives not only inhibited these kinases effectively but also demonstrated selectivity over other kinases, which is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. What analytical techniques are essential for identifying polymorphic forms observed during crystallization?

  • Answer :
  • PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to reference data.
  • DSC : Detect melting endotherms (±2°C variation between polymorphs).
  • Raman Spectroscopy : Differentiate hydrogen-bonding networks (e.g., shifts in C=O stretching bands) .

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